molecular formula C17H19N3O3S B2770353 N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923164-92-5

N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2770353
CAS No.: 923164-92-5
M. Wt: 345.42
InChI Key: VTCLZGFRMHZSDF-UHFFFAOYSA-N
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Description

N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Amino Group: The amino group is introduced by reacting the thiazole derivative with 2-methoxybenzylamine.

    Formation of the Cyclopropanecarboxamide: The final step involves the reaction of the intermediate with cyclopropanecarboxylic acid chloride to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial agent due to its thiazole moiety, which is known to exhibit antibacterial and antifungal activities.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given the biological activity of thiazole derivatives in inhibiting cancer cell growth.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways critical for the survival and proliferation of microorganisms or cancer cells. Molecular docking studies suggest that it binds to active sites of target proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar compounds to N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide include other thiazole derivatives such as:

    Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.

    Thiazolidinone derivatives: Studied for their anti-inflammatory and antimicrobial properties.

    Thiazole-based heterocycles: Used in various applications, including pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific structure, which combines the thiazole ring with a cyclopropanecarboxamide moiety, potentially enhancing its biological activity and specificity.

Properties

IUPAC Name

N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-14-5-3-2-4-12(14)9-18-15(21)8-13-10-24-17(19-13)20-16(22)11-6-7-11/h2-5,10-11H,6-9H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCLZGFRMHZSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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